N-cyclopropyl-3-(5-hydroxypyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-(5-hydroxypyridin-2-yl)benzamide is an organic compound with the molecular formula C15H14N2O2 It is characterized by the presence of a cyclopropyl group, a hydroxypyridinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(5-hydroxypyridin-2-yl)benzamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate cyclopropyl precursor with a suitable reagent.
Introduction of the hydroxypyridinyl group: This step involves the functionalization of a pyridine ring to introduce the hydroxyl group at the desired position.
Coupling with benzamide: The final step involves the coupling of the cyclopropyl and hydroxypyridinyl intermediates with a benzamide derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(5-hydroxypyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an amine.
Scientific Research Applications
N-cyclopropyl-3-(5-hydroxypyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic applications, such as in drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-cyclopropyl-3-(5-hydroxypyridin-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition or activation: The compound may bind to enzymes, altering their activity.
Receptor binding: It may interact with cellular receptors, influencing signal transduction pathways.
Gene expression modulation: The compound may affect the expression of certain genes, leading to changes in cellular function.
Comparison with Similar Compounds
N-cyclopropyl-3-(5-hydroxypyridin-2-yl)benzamide can be compared with other similar compounds, such as:
N-cyclopropyl-3-(5-hydroxypyridin-3-yl)benzamide: This compound has a similar structure but with the hydroxyl group at a different position on the pyridine ring.
N-cyclopropyl-3-(5-methoxypyridin-2-yl)benzamide: This compound has a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-3-(5-hydroxypyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-13-6-7-14(16-9-13)10-2-1-3-11(8-10)15(19)17-12-4-5-12/h1-3,6-9,12,18H,4-5H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPRIURQCOKKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692740 |
Source
|
Record name | N-Cyclopropyl-3-(5-hydroxypyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-55-3 |
Source
|
Record name | N-Cyclopropyl-3-(5-hydroxypyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.